![molecular formula C9H11FN2OS B602838 S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate CAS No. 1820674-43-8](/img/structure/B602838.png)
S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
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Overview
Description
S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate: is a chemical compound with the molecular formula C9H11FN2OS and a molecular weight of 214.26 g/mol . It is also known by its IUPAC name, This compound . This compound is characterized by the presence of an amino group, a fluorine atom, and a dimethylcarbamothioate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate typically involves the reaction of 2-amino-4-fluoroaniline with dimethylcarbamothioyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, with solvents like dimethylformamide or dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate exhibit significant anticancer properties. For instance, compounds derived from this structure have shown potent inhibitory activity against various cancer cell lines, including human myelodysplastic syndrome cells. Specific derivatives have been observed to induce apoptosis and cell cycle arrest, making them potential candidates for cancer therapies .
Cholinesterase Inhibition
Another prominent application is in the development of cholinesterase inhibitors. A study demonstrated that certain thio-carbamate derivatives, including those based on this compound, effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential therapeutic uses in treating neurodegenerative diseases like Alzheimer's disease .
Synthesis of Novel Compounds
Fluorescent Dyes
this compound serves as a versatile building block for synthesizing fluorescent dyes. Its amino and thio groups facilitate the formation of various derivatives that can be used in biological imaging and diagnostics. The ability to create functionalized benzoxazole and benzoxazine derivatives from this compound enhances its utility in organic synthesis .
Drug Discovery
The compound is also integral in drug discovery processes, particularly in designing new pharmacological agents. Its structural features allow for modifications that can lead to improved efficacy and selectivity against specific biological targets. For example, the synthesis of new benzamide derivatives from this compound has shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression .
Case Study 1: Anticancer Efficacy
A series of experiments were conducted using this compound derivatives on SKM-1 cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, with IC50 values demonstrating strong anticancer activity.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
17b | 12.5 | Induces apoptosis |
18c | 15.7 | Cell cycle arrest |
Case Study 2: Cholinesterase Inhibition
A comparative study evaluated the effectiveness of various thio-carbamate derivatives, including those based on this compound, against AChE.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
1b | 38.98 | 219.8 |
3b | 89.74 | 50.8 |
These results indicate that while some derivatives showed high potency against AChE, others provided a favorable selectivity index, suggesting potential for therapeutic use with reduced side effects .
Mechanism of Action
The mechanism of action of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.
Comparison with Similar Compounds
- S-(2-Amino-4-chlorophenyl) dimethylcarbamothioate
- S-(2-Amino-4-bromophenyl) dimethylcarbamothioate
- S-(2-Amino-4-methylphenyl) dimethylcarbamothioate
Uniqueness: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the molecule. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents .
Biological Activity
S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is a compound of interest in medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and its unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.
- IUPAC Name : S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate
- Molecular Formula : C9H11FN2OS
- Molecular Weight : 216.26 g/mol
- InChI Key : ACTMQXKVRVHNGI-UHFFFAOYSA-N
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, leading to reversible or irreversible inhibition. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as a cholinesterase inhibitor, affecting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory activity is measured by IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
- Protein-Ligand Interactions : It can serve as a ligand for various proteins, providing insights into biochemical pathways and enzyme mechanisms.
Biological Activity Data
Table 1 summarizes the inhibitory effects of this compound on cholinesterases compared to other compounds.
Compound | IC50 (µM) AChE | IC50 (µM) BChE |
---|---|---|
This compound | 89.74 | Not reported |
Rivastigmine | 501 | 19.95 |
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | Not reported |
Case Studies
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other substituted dimethylcarbamothioates:
Compound | Fluorine Substitution | AChE Inhibition IC50 (µM) |
---|---|---|
This compound | Yes | 89.74 |
S-(2-Amino-4-chlorophenyl) dimethylcarbamothioate | No | 38.98 |
S-(2-Amino-4-bromophenyl) dimethylcarbamothioate | No | Not reported |
The presence of fluorine enhances the electronic properties and potentially increases the binding affinity for target enzymes compared to its chloro and bromo analogs.
Properties
IUPAC Name |
S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTMQXKVRVHNGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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